Zanamivir Amine Triacetate Methyl Ester is a synthetic compound that serves as an important intermediate in the production of zanamivir, an antiviral medication used primarily for the treatment of influenza. This compound is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity. The compound is classified as a neuraminidase inhibitor, which plays a critical role in preventing the spread of influenza viruses within the host.
Zanamivir Amine Triacetate Methyl Ester is derived from neuraminic acid and is part of a family of compounds known as sialic acid derivatives. It is classified under the broader category of antiviral agents, specifically targeting influenza A and B viruses. The compound's structure allows it to effectively inhibit the neuraminidase enzyme, which is essential for viral replication and release from infected cells .
The synthesis of Zanamivir Amine Triacetate Methyl Ester involves several key steps that utilize various chemical reactions. One notable method includes the conversion of an intermediate neuraminic acid methyl ester derivative into a guanidine form through hydrolysis and subsequent reactions. This method has been optimized to avoid the use of resin, thereby reducing costs and increasing yield .
The general synthetic pathway can be summarized as follows:
This process emphasizes high yield and operational simplicity, making it suitable for industrial applications .
The molecular formula for Zanamivir Amine Triacetate Methyl Ester is , with a molecular weight of approximately 430.41 g/mol . Its structure features multiple functional groups, including acetyl and hydroxyl groups, which are critical for its biological activity.
The compound typically appears as a white to light yellow powder or crystalline solid with a melting point ranging from 90°C to 94°C .
Zanamivir Amine Triacetate Methyl Ester participates in several chemical reactions that facilitate its conversion into zanamivir or other derivatives:
These reactions are crucial for modifying the compound's properties to enhance efficacy against influenza viruses .
The mechanism of action for Zanamivir Amine Triacetate Methyl Ester revolves around its ability to inhibit the neuraminidase enzyme on the surface of influenza viruses. By binding to the active site of this enzyme, the compound prevents the cleavage of sialic acid residues on host cells, thereby blocking viral release and subsequent infection of new cells.
This action leads to reduced viral load and alleviates symptoms associated with influenza infections .
Zanamivir Amine Triacetate Methyl Ester has significant scientific applications primarily in pharmaceutical research and development:
D-Glucono-δ-lactone serves as a chiral pool starting material for synthesizing Zanamivir Amine Triacetate Methyl Ester, enabling precise control over stereocenters critical for neuraminidase inhibition. This carbohydrate-derived precursor undergoes sequential transformations to establish the target compound’s tetrahydropyran core and C4-amino functionality. The synthetic route, as reported by Yao and coworkers, involves:
A distinct pathway employs allylation of an imine intermediate derived from D-glucono-δ-lactone. This step achieves >98% diastereoselectivity via chelation control, setting the C4 stereocenter that later hosts the amine group in Zanamivir Amine Triacetate Methyl Ester [3]. Subsequent steps include aziridine formation and regioselective azide opening (Section 1.3) to introduce the C4-azide, which is reduced to the amine in later stages [3].
Table 1: Key Stereoselective Steps from D-Glucono-δ-Lactone
Step | Reaction | Stereochemical Outcome | Reference |
---|---|---|---|
Allylation of Imine | Chelation-controlled nucleophilic addition | C4 R-configuration established | [3] |
1,3-Dipolar Cycloaddition | Nitrone + methyl acrylate | trans-Pyran ring formed | [2] |
Azide Reduction | Staudinger/Hydrogenation | C4-azide → C4-amine retention | [2] |
Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6) is a pivotal advanced intermediate in synthesizing Zanamivir (GG167/Relenza), bridging early carbohydrate precursors and the final antiviral agent. Its structure—methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate—contains three essential elements for neuraminidase inhibition:
In von Itzstein’s seminal route (Scheme 1), this intermediate undergoes:
Alternative routes (e.g., Ma et al.) use asymmetric Michael additions to construct the carbon framework but converge on Zanamivir Amine Triacetate Methyl Ester for final functionalization. Its triacetate groups enhance solubility during purification, while the methyl ester prevents premature carboxylate ionization, simplifying chromatographic handling [1] [4].
Table 2: Role in Zanamivir Synthesis Routes
Synthetic Route | Starting Material | Zanamivir Amine Triacetate Methyl Ester Function | Overall Yield |
---|---|---|---|
von Itzstein (1993) | N-Acetylneuraminic acid | Guanidinylation precursor | 30–50% |
Yao (1994) | D-Glucono-δ-lactone | Late-stage intermediate after cycloaddition | ~25% |
Nitabaru/Kumagai (2009) | 4-Methoxybenzyloxybutanal | Convergence point for fragment coupling | <20% |
The C4-azido group in Zanamivir precursors is installed via regioselective aziridine ring-opening, a key transformation enabling precise amine positioning. This process exploits the inherent strain of aziridines derived from D-glucono-δ-lactone intermediates:
This method achieves >95% regioselectivity, as confirmed by NMR analysis of the azido-alcohol adducts. The C4-azide is subsequently reduced to the primary amine using Staudinger conditions (PPh₃/H₂O) or catalytic hydrogenation (Pd/C, H₂), avoiding side reactions at sensitive acetamide or ester groups [3] [2]. Alternative approaches employ diazo transfer to C4-amines, but aziridine opening remains preferred for stereoretention.
Synthesis of Zanamivir Amine Triacetate Methyl Ester demands selective manipulations of polyol chains and heteroatoms:
Notably, the methyl ester at C1 is retained throughout the synthesis due to its stability toward hydrogenation and azide reduction, only hydrolyzed in the ultimate step to form Zanamivir’s carboxylate [1] [4].
Table 3: Protection/Oxidation Strategies
Functional Group | Protection Strategy | Deprotection Method | Purpose |
---|---|---|---|
C1-COOH | Methyl ester | NaOH hydrolysis (final step) | Prevents ionization during synthesis |
C4-NH₂ | Boc carbamate | TFA in CH₂Cl₂ | Shields amine during acylations |
C7/C8/C9-OH | Acetate esters | Methanolic NaOMe | Blocks reactivity temporarily |
Primary OH | TBS ether | TBAF/AcOH | Allows selective oxidation of 2° OH |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: